molecular formula C7H3FINS B11846847 6-Fluoro-2-iodobenzo[d]thiazole CAS No. 1188247-97-3

6-Fluoro-2-iodobenzo[d]thiazole

Cat. No.: B11846847
CAS No.: 1188247-97-3
M. Wt: 279.08 g/mol
InChI Key: UFIROZYAQCFBLC-UHFFFAOYSA-N
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Description

Electronic Effects :

  • Fluorine : The electronegative fluorine atom at position 6 induces electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms, deactivating the benzene ring and directing electrophilic substitution to meta positions.
  • Iodine : At position 2, iodine exerts a polarizable +R effect due to its vacant d-orbitals, enhancing the electron density on the thiazole nitrogen. This facilitates nucleophilic aromatic substitution (SNAr) at adjacent positions.

Tautomerism :

Benzothiazoles exhibit tautomeric equilibria between thione (C=S) and thiol (C-SH) forms. For 6-fluoro-2-iodobenzo[d]thiazole, computational studies predict the thione tautomer as dominant due to resonance stabilization from the sulfur lone pairs (Figure 1). Density Functional Theory (DFT) analyses of analogous compounds reveal stabilization energies of ∼15–20 kJ/mol favoring the thione form.

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction data for 6-fluoro-2-iodobenzo[d]thiazole derivatives reveal planar benzothiazole cores with slight deviations at halogen-substituted positions. Key structural parameters include:

  • Bond lengths :
    • C(2)-I: 2.10–2.15 Å (typical for aryl-iodine bonds).
    • C(6)-F: 1.34 Å (shorter than C-F bonds in aliphatic systems due to aromatic conjugation).
  • Dihedral angles :
    • Thiazole ring planarity: <1° deviation from coplanarity with the benzene ring.

Conformational analysis via DFT (B3LYP/6-311G(d)) identifies minimal energy barriers (<5 kJ/mol) for ring puckering, indicating high rigidity. The iodine atom’s steric bulk slightly distorts the thiazole ring, inducing a 2–3° bend at the C(2) position.

Comparative Structural Analysis with Halogenated Benzothiazole Derivatives

A comparative evaluation of 6-fluoro-2-iodobenzo[d]thiazole with related halogenated derivatives highlights substituent-dependent trends:

Property 6-Fluoro-2-iodo 6-Chloro-2-iodo 2-Iodo (no F)
Molecular Weight 279.08 g/mol 254.54 g/mol 261.08 g/mol
C-X Bond Length C-F: 1.34 Å C-Cl: 1.73 Å C-I: 2.12 Å
Electrophilicity High Moderate Low
Thermal Stability 220–240°C 200–220°C 180–200°C
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance ring electron deficiency, increasing reactivity toward nucleophiles compared to chloro analogs.
  • Iodine vs. Bromine : Iodine’s polarizability stabilizes transition states in substitution reactions, yielding higher regioselectivity than brominated counterparts.

Properties

CAS No.

1188247-97-3

Molecular Formula

C7H3FINS

Molecular Weight

279.08 g/mol

IUPAC Name

6-fluoro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3FINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

UFIROZYAQCFBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)I

Origin of Product

United States

Preparation Methods

The synthesis of 6-Fluoro-2-iodobenzo[d]thiazole typically involves the iodination of 6-fluorobenzo[d]thiazole. One common method includes the reaction of 6-fluorobenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

Reaction Conditions

The synthesis and functionalization of 6-Fluoro-2-iodobenzo[d]thiazole require precise control of temperature, solvent, and reaction time. Representative conditions from analogous reactions include:

Reaction Type Conditions Yield
Thiol-to-chloride conversion Sulfuryl chloride in dichloromethane at 20°C for 1 hour 75%
Microwave-assisted synthesis Potassium ethylxanthate in DMF at 120°C for 15 minutes 67%
Conventional heating Potassium ethylxanthate in DMF at 120°C for 10 hours 76.5%
Thionyl chloride reaction Thionyl chloride with DMF as catalyst, refluxed for 3 hours

Mechanistic Insights

The reactivity of 6-Fluoro-2-iodobenzo[d]thiazole stems from:

  • Electrophilic substitution : The iodine atom at position 2 acts as a leaving group, enabling cross-coupling reactions (e.g., with Grignard reagents or organometallic catalysts) .

  • Nucleophilic aromatic substitution : The electron-withdrawing fluorine at position 6 activates the ring for nucleophilic attack, particularly under basic conditions.

  • Thiazole ring formation : The Hantzsch synthesis mechanism involves cyclocondensation of thioamide precursors, though this is more relevant to parent benzothiazole synthesis .

Cross-Coupling and Functionalization

The iodine substituent enables efficient cross-coupling reactions:

  • Palladium-catalyzed coupling : Use of ligands like MeCgPPh with AuPPh₃ accelerates reactions at room temperature, achieving yields up to 90% .

  • Microwave-assisted synthesis : Reduces reaction times significantly while maintaining high yields (e.g., 67% in 15 minutes) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Fluoro-2-iodobenzo[d]thiazole exhibits significant antimicrobial properties. Studies have shown that derivatives of benzothiazole, including this compound, can inhibit the growth of various pathogens, including multidrug-resistant strains. For instance:

  • Antibacterial Activity : In a study evaluating the efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria, compounds similar to 6-Fluoro-2-iodobenzo[d]thiazole demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol .
  • Antifungal Activity : The compound has also shown effectiveness against fungal strains such as Candida albicans, where certain derivatives exhibited MICs as low as 50 μg/mL, indicating potential for treating fungal infections .

Cancer Research

The compound's ability to inhibit specific enzymes makes it a candidate for cancer therapy. For example, derivatives have been reported to inhibit glycogen synthase kinase 3 (GSK-3), an important target in cancer treatment. This inhibition can potentially lead to reduced tumor growth and improved therapeutic outcomes.

Organic Electronics

6-Fluoro-2-iodobenzo[d]thiazole has potential applications in the field of organic electronics, particularly in the synthesis of semiconductors for plastic electronics. Its unique structural properties allow it to be used as a building block for materials that exhibit favorable electronic properties, making it suitable for applications in organic photovoltaics and other electronic devices .

Dye-Sensitized Solar Cells

Recent studies have explored the use of thiazole derivatives in dye-sensitized solar cells (DSSCs). The incorporation of 6-Fluoro-2-iodobenzo[d]thiazole into dye structures has been shown to enhance light absorption and improve energy conversion efficiency .

Synthesis Techniques

The synthesis of 6-Fluoro-2-iodobenzo[d]thiazole typically involves several key methods:

  • Microwave-Assisted Synthesis : This technique allows for rapid synthesis with higher yields compared to traditional methods.
  • One-Pot Multicomponent Reactions : These approaches simplify the synthesis process by combining multiple steps into one reaction vessel, reducing time and resource consumption.

Data Table: Comparison of Biological Activities

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)Notes
6-Fluoro-2-iodobenzo[d]thiazole100 (against E. faecalis)50 (against C. albicans)Effective against resistant strains
Related Benzothiazoles200–40050–100Varying activities based on structure
Chloramphenicol25-Standard reference

Case Study 1: Antimicrobial Efficacy

In a study conducted by Yurttas et al., various thiazole derivatives were synthesized and tested against resistant bacterial strains. The results indicated that compounds similar to 6-Fluoro-2-iodobenzo[d]thiazole showed enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a new antimicrobial agent .

Case Study 2: Application in Organic Electronics

Research published on thiazolo[5,4-d]thiazoles indicates their promising role in organic electronics, where structural modifications including halogen substitutions led to improved electronic properties suitable for semiconductor applications .

Biological Activity

6-Fluoro-2-iodobenzo[d]thiazole is a compound belonging to the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 6-Fluoro-2-iodobenzo[d]thiazole features a thiazole ring fused with a benzene ring, with fluorine and iodine substituents that enhance its reactivity and biological activity. The presence of these halogens can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 6-Fluoro-2-iodobenzo[d]thiazole. The compound has shown efficacy against various bacterial strains, as summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.06

These findings suggest that 6-Fluoro-2-iodobenzo[d]thiazole may be effective in treating infections caused by resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of 6-Fluoro-2-iodobenzo[d]thiazole has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, as shown in Table 2.

Cancer Cell Line IC50 (μM) Mechanism of Action
NCI-H522 (Lung)0.06Inhibition of DHFR
MCF7 (Breast)0.1Induction of apoptosis
HT29 (Colon)0.25Cell cycle arrest

The mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . This suggests that the compound could be developed into a potent anticancer agent.

Case Studies

  • Antimicrobial Resistance Study : A study assessed the spontaneous frequency of resistance (FoR) for benzothiazole derivatives against Staphylococcus aureus. The results showed that derivatives including 6-Fluoro-2-iodobenzo[d]thiazole had FoR values below 10^-10, indicating a low likelihood of developing resistance .
  • Cytotoxicity Assessment : In vitro testing on various cancer cell lines revealed that compounds with similar structures to 6-Fluoro-2-iodobenzo[d]thiazole exhibited significant cytotoxicity, with IC50 values ranging from 0.06 to 0.25 μM across different cell types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole :
    This compound shares the 6-fluoro substitution but replaces the iodine with a 4-methoxyphenyl group. The methoxy group enhances π–π stacking interactions, as seen in its binding to enzyme active sites, whereas the iodine in 6-fluoro-2-iodobenzo[d]thiazole may facilitate halogen bonding with protein residues .

    • HOMO-LUMO Gap : Thiazole derivatives with electron-withdrawing groups (e.g., fluorine) exhibit reduced HOMO-LUMO gaps, enhancing reactivity. For example, thiazole derivative 11 (from ) has a lower HOMO-LUMO gap (3.8 eV) compared to derivative 6 (4.2 eV) due to electronegative substituents .
  • The methoxy group increases solubility, whereas chlorine offers moderate electronegativity .

Data Tables

Table 1: Comparative Electronic Properties

Compound HOMO-LUMO Gap (eV) LogP Key Substituents
6-Fluoro-2-iodobenzo[d]thiazole Not reported ~3.5 6-F, 2-I
Thiazole derivative 11 3.8 2.9 Electronegative groups
Thiazole derivative 6 4.2 2.5 Less electronegative

Q & A

Q. What are the key synthetic routes for 6-fluoro-2-iodobenzo[d]thiazole, and how do reaction conditions influence yield and purity?

The synthesis of 6-fluoro-2-iodobenzo[d]thiazole derivatives typically involves halogenation and cyclization steps. A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) is a high-yield (90–96%) method for fused thiazole derivatives, offering excellent regioselectivity . Microwave-assisted synthesis (130°C, 45 min) with ethanol as a solvent is another efficient protocol, as demonstrated for structurally analogous imidazo[2,1-b]thiazoles, achieving rapid cyclization . Key parameters include:

  • Temperature : Microwave irradiation reduces reaction time and improves purity by minimizing side reactions.
  • Solvent-free conditions : Enhance atom economy and reduce waste .
  • Substrate pre-functionalization : Iodination at the 2-position requires careful stoichiometry to avoid over-halogenation.

Q. How is the structural integrity of 6-fluoro-2-iodobenzo[d]thiazole validated in crystallographic studies?

X-ray crystallography reveals planar benzothiazole cores with deviations <0.05 Å. For example, in a related compound (6-fluoro-2-(4-methoxyphenyl)imidazo[2,1-b]benzothiazole), dihedral angles between the benzothiazole and aryl rings range from 0.64° to 4.87°, indicating minimal steric strain . Weak C–H···O hydrogen bonds stabilize crystal packing, as observed in one-dimensional supramolecular chains . Validation steps include:

  • Bond length/angle analysis : Compare against standard ranges (e.g., C–S: 1.74–1.78 Å; C–I: 2.09–2.15 Å) .
  • Thermal ellipsoid modeling : Assess disorder in iodine substituents due to its large atomic radius.

Q. What in vitro biological assays are used to evaluate the antimicrobial activity of thiazole derivatives?

Thiazole derivatives are screened against bacterial/fungal strains (e.g., Candida, Leishmania) via:

  • Microdilution assays : Minimum inhibitory concentration (MIC) determination using standardized protocols .
  • Flow cytometry : Quantify parasite viability (e.g., anti-T. cruzi activity) by propidium iodide staining .
  • Ultrastructural analysis : Transmission electron microscopy (TEM) reveals membrane disruption in treated pathogens .

Advanced Research Questions

Q. How do substituent effects at the 4-position of the benzothiazole core influence pharmacological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -F, -I) enhance bioactivity by increasing electrophilicity. For example:

Substituent Biological Activity Mechanistic Insight
6-Fluoro-2-iodoAnticandidal (MIC: 8 µg/mL)Disrupts ergosterol biosynthesis
4-MethoxyAnti-inflammatory (IC₅₀: 12 µM)COX-2 inhibition via π-π stacking
4-ChloroAntiparasitic (EC₅₀: 3.2 µM)Targets T. cruzi mitochondrial membranes

Q. What advanced spectroscopic techniques resolve contradictions in spectral data for thiazole derivatives?

Contradictions in NMR/IR spectra often arise from tautomerism or halogen bonding. Strategies include:

  • DEPT-135 NMR : Differentiates CH₂/CH₃ groups in crowded spectra (e.g., overlapping signals at δ 7.2–7.8 ppm) .
  • XPS (X-ray photoelectron spectroscopy) : Confirms iodine oxidation states (e.g., I⁺ vs. I⁻) in polar solvents .
  • DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (¹³C NMR) to validate experimental data .

Q. How can solvent-free synthesis protocols be optimized for scalability and reproducibility?

Key considerations for scaling solvent-free reactions:

  • Reagent mixing : Use planetary ball mills for homogeneous dispersion of Eaton’s reagent .
  • Temperature gradients : Monitor exothermic reactions (e.g., P₂O₅/MeSO₃H) to prevent localized overheating.
  • Purification : Flash chromatography with hexane/EtOAc (8:2) removes unreacted iodobenzene precursors .

Methodological Guidelines

  • Contradiction analysis : Compare crystallographic data (e.g., bond angles) with computational models to identify synthetic impurities .
  • Eco-friendly synthesis : Prioritize microwave or solvent-free methods to align with green chemistry principles .

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